molecular formula C18H22N2O3S2 B1405172 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034155-41-2

3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1405172
CAS No.: 2034155-41-2
M. Wt: 378.5 g/mol
InChI Key: KXGZLWOXDXVTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the reaction of 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular pathways involved include the inhibition of prostaglandin synthesis and the modulation of inflammatory cytokine production .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethylbenzo[d]thiazolium iodide
  • 5,6-dimethylbenzo[d]thiazol-2-amine
  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides

Uniqueness

3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups on the benzothiazole ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug development .

Properties

IUPAC Name

3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.C7H8O3S/c1-4-13-9-6-7(2)5-8(3)10(9)14-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGZLWOXDXVTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=CC(=C2SC1=N)C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 3
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.